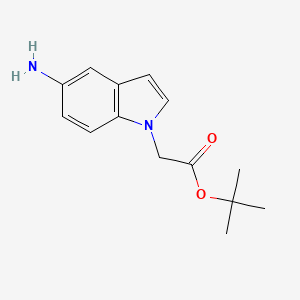

tert-Butyl (5-amino-1H-indol-1-yl)acetate

Descripción general

Descripción

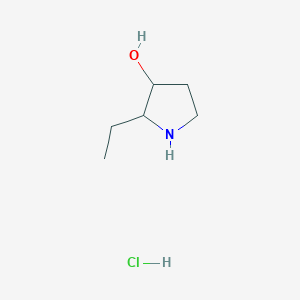

“tert-Butyl (5-amino-1H-indol-1-yl)acetate” is a chemical compound with the molecular weight of 246.31 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of indoles, including “tert-Butyl (5-amino-1H-indol-1-yl)acetate”, often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A method has been reported for the synthesis of indoles from aryl Grignard reagents and tert-butyl azodicarboxylate, proceeding via the double Boc-protected arylhydrazine .Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-amino-1H-indol-1-yl)acetate” includes a five-membered and a six-membered ring, forming the indole structure, along with a tert-butyl group and an acetate group .Chemical Reactions Analysis

Indole syntheses, including that of “tert-Butyl (5-amino-1H-indol-1-yl)acetate”, almost universally involve the formation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . The reaction tolerates often-troublesome functionalities such as ketones, esters, and nitro groups .Aplicaciones Científicas De Investigación

Antiviral Research

Indole derivatives, such as tert-Butyl (5-amino-1H-indol-1-yl)acetate , have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . The ability to bind with high affinity to multiple receptors makes indole derivatives valuable for developing new antiviral agents.

Anti-inflammatory Applications

The indole scaffold is integral in synthesizing compounds with anti-inflammatory properties. Research has indicated that indole derivatives can be effective in treating inflammatory diseases . This application is particularly relevant in the development of new medications for chronic inflammatory conditions.

Anticancer Activity

Indole derivatives are being explored for their potential anticancer activities. Their ability to interact with various biological pathways makes them candidates for cancer treatment research. The indole structure is a key component in many synthetic drug molecules designed to target cancer cells .

Anti-HIV Properties

Novel indolyl derivatives have been studied for their anti-HIV properties. Molecular docking studies suggest that these compounds could serve as potent inhibitors in HIV treatment strategies . The versatility of the indole nucleus allows for the creation of diverse scaffolds to screen for pharmacological activities against HIV.

Antioxidant Effects

The indole nucleus is also associated with antioxidant effects. Derivatives of indole have been synthesized to explore their capacity to neutralize free radicals and protect against oxidative stress . This application is significant in researching diseases where oxidative damage is a contributing factor.

Antimicrobial and Antitubercular Uses

Indole derivatives have been identified as having antimicrobial and antitubercular activities. Their broad-spectrum biological activities make them suitable for developing new treatments against various bacterial infections, including tuberculosis .

Antidiabetic and Antimalarial Research

The indole nucleus is used in synthesizing compounds with antidiabetic and antimalarial activities. These applications are crucial in the ongoing search for more effective treatments for diabetes and malaria, which are major global health concerns .

Neuropharmacological Applications

Lastly, indole derivatives like tert-Butyl (5-amino-1H-indol-1-yl)acetate are being researched for their neuropharmacological applications. The indole structure is found in many natural compounds, such as tryptophan, which plays a role in neurotransmitter synthesis and function . This makes indole derivatives interesting candidates for developing new neuroactive drugs.

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-(5-aminoindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)9-16-7-6-10-8-11(15)4-5-12(10)16/h4-8H,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKRKMSNATACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-amino-1H-indol-1-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)